molecular formula C18H14ClF3N2O6 B13775850 Acetic acid, (((1-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)ethylidene)amino)oxy)-, methyl ester CAS No. 87714-68-9

Acetic acid, (((1-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)ethylidene)amino)oxy)-, methyl ester

Cat. No.: B13775850
CAS No.: 87714-68-9
M. Wt: 446.8 g/mol
InChI Key: UIFNWVTVKRWICH-UHFFFAOYSA-N
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Description

This compound is a fluorinated phenyl acetate derivative characterized by a trifluoromethyl group, a nitro substituent, and an ethylideneaminooxy ester moiety. Its synthesis typically involves multi-step reactions starting from substituted phenols and glyoxylic acid derivatives, followed by esterification and coupling with chlorinated acetamides ().

Properties

CAS No.

87714-68-9

Molecular Formula

C18H14ClF3N2O6

Molecular Weight

446.8 g/mol

IUPAC Name

methyl 2-[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]ethylideneamino]oxyacetate

InChI

InChI=1S/C18H14ClF3N2O6/c1-10(23-29-9-17(25)28-2)13-8-12(4-5-15(13)24(26)27)30-16-6-3-11(7-14(16)19)18(20,21)22/h3-8H,9H2,1-2H3

InChI Key

UIFNWVTVKRWICH-UHFFFAOYSA-N

Canonical SMILES

CC(=NOCC(=O)OC)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Route

Step Reaction Type Starting Material(s) Reagents/Conditions Product/Intermediate Notes
1 Aromatic nucleophilic substitution 5-bromo-2-nitrophenyl derivative and 2-chloro-4-(trifluoromethyl)phenol Base (e.g., potassium carbonate), polar aprotic solvent (e.g., DMF), elevated temperature 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl intermediate Formation of phenoxy linkage via displacement of bromide
2 Oxime formation 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl ketone or aldehyde Hydroxylamine hydrochloride, base (e.g., pyridine), solvent (e.g., ethanol) Corresponding oxime derivative Conversion of carbonyl to oxime group
3 Aminooxy functionalization Oxime intermediate Amination reagents or aminooxy precursors (((1-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)ethylidene)amino)oxy) intermediate Introduction of aminooxy linkage
4 Esterification Acetic acid derivative with free carboxyl group Methanol, acid catalyst (e.g., sulfuric acid) or DCC coupling Methyl ester of the acetic acid derivative Formation of methyl ester to finalize compound

Detailed Reaction Conditions and Mechanisms

2.3.1 Aromatic Nucleophilic Substitution

  • The phenolic oxygen of 2-chloro-4-(trifluoromethyl)phenol acts as a nucleophile.
  • Under basic conditions, it attacks the electron-deficient aromatic ring bearing a leaving group (e.g., bromide) on the 5-position of the 2-nitrophenyl ring.
  • The reaction proceeds via a Meisenheimer complex intermediate, leading to displacement of the bromide and formation of the ether linkage.

2.3.2 Oxime Formation

  • The carbonyl group (aldehyde or ketone) on the nitrophenyl intermediate reacts with hydroxylamine hydrochloride.
  • Under mildly basic conditions, the oxime is formed by nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration.
  • This step is crucial for subsequent aminooxy functionalization.

2.3.3 Aminooxy Functionalization

  • The oxime intermediate undergoes further modification to introduce the aminooxy group.
  • This may involve reductive amination or specific aminooxy reagent coupling.
  • The aminooxy group is key for the compound's biological activity and chemical reactivity.

2.3.4 Esterification

  • The free carboxyl group of the acetic acid derivative is esterified with methanol.
  • Acidic catalysis or carbodiimide-mediated coupling (e.g., dicyclohexylcarbodiimide) can be employed.
  • This step stabilizes the molecule and improves solubility and handling.

Research Findings and Optimization

  • High yields (>80%) are reported for the aromatic nucleophilic substitution when using polar aprotic solvents and controlled temperature (~80-100°C).
  • Oxime formation proceeds efficiently at room temperature to mild heating (25-50°C) with stoichiometric amounts of hydroxylamine.
  • Aminooxy functionalization requires careful control of pH to avoid side reactions; yields vary between 60-75%.
  • Esterification is optimized by using excess methanol and catalytic acid, achieving >90% conversion.

Data Summary Table

Parameter Optimal Condition Yield (%) Notes
Aromatic nucleophilic substitution Potassium carbonate, DMF, 90°C, 12 h 85-90 High selectivity, minimal byproducts
Oxime formation Hydroxylamine hydrochloride, ethanol, 40°C, 6 h 80-85 Mild conditions preserve nitro group
Aminooxy functionalization pH 6-7 buffer, room temp, 8 h 65-75 Sensitive to pH, side reactions possible
Esterification Methanol, sulfuric acid catalyst, reflux, 4 h 90-95 Efficient, clean conversion

Chemical Reactions Analysis

Types of Reactions

Methyl2-[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]ethylideneamino]oxyacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions and nucleophiles like amines or thiols for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce various substituted phenoxy derivatives .

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity : Research indicates that acetic acid derivatives exhibit significant antimicrobial properties. The presence of chlorine and trifluoromethyl groups enhances their efficacy against a broad spectrum of bacteria and fungi. For instance, studies have shown that similar compounds can disrupt bacterial cell membranes, leading to cell death .
  • Anti-inflammatory Properties : Compounds with nitrophenyl groups have been linked to anti-inflammatory effects. Research suggests that these compounds can inhibit inflammatory pathways, making them potential candidates for developing new anti-inflammatory drugs .
  • Cancer Research : Some studies are exploring the cytotoxic effects of acetic acid derivatives on cancer cells. The unique chemical structure may allow for selective targeting of cancerous cells while sparing healthy ones, thus minimizing side effects commonly associated with chemotherapy .

Agrochemical Applications

  • Herbicides : The compound's structural characteristics suggest potential use as an herbicide. The chlorinated and trifluoromethyl groups are known to enhance herbicidal activity by interfering with plant growth processes. Research has indicated that such compounds can effectively control weed populations without harming crops .
  • Pesticides : Similar derivatives have been utilized in developing pesticides that target specific pests while being less toxic to beneficial insects. This specificity is crucial for sustainable agricultural practices .

Material Science Applications

  • Polymer Synthesis : Acetic acid derivatives are often used in polymer chemistry to create new materials with desirable properties, such as increased thermal stability and chemical resistance. The incorporation of such compounds into polymer matrices can enhance the performance of materials used in various industrial applications .
  • Coatings and Adhesives : The compound's properties make it suitable for formulating advanced coatings and adhesives that require strong adhesion and durability under harsh conditions. Research has shown that these materials can withstand extreme temperatures and chemical exposure .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted by researchers at a leading university demonstrated the antimicrobial activity of a similar acetic acid derivative against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at low concentrations, suggesting its potential as a disinfectant or preservative in medical settings .
  • Herbicidal Effectiveness : A field study evaluated the effectiveness of a related chlorinated acetic acid derivative in controlling common agricultural weeds. The results showed a 90% reduction in weed biomass compared to untreated controls, highlighting its potential for integration into weed management programs in sustainable agriculture.

Mechanism of Action

The compound exerts its effects by inhibiting microtubule formation, which is essential for cell division and intracellular transport. It targets the microtubule-associated proteins and disrupts their function, leading to the death of the target organism .

Comparison with Similar Compounds

Structural Variations in Ester Groups

The compound’s methyl ester group is a key functional feature. Below is a comparison with derivatives featuring different ester substituents:

Compound Name Ester Substituent CAS Number Key Properties
Acetic acid, [[[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]-2-hydroxyethylidene]amino]oxy]-, 2-methoxyethyl ester 2-hydroxyethylidene 108889-18-5 Increased polarity due to hydroxyl group; potential for hydrogen bonding
Acetic acid, [[[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]-2-ethoxyethylidene]amino]oxy]-, 2-methoxyethyl ester 2-ethoxyethylidene 108889-31-2 Enhanced lipophilicity compared to methyl ester; slower hydrolysis
Acetic acid, [[[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]-2-(methylthio)ethylidene]amino]oxy]-, 2-methoxyethyl ester 2-(methylthio)ethylidene 108003-92-5 Sulfur-containing group may improve binding to metal ions or enzymes

Substituent Effects on Physical Properties

  • Solubility : Methyl esters (e.g., target compound) generally exhibit lower water solubility compared to hydroxy- or methoxy-substituted analogs (). For example, acetic acid methyl ester has a solubility of 24.4 g/L in water, whereas methoxyethyl esters show intermediate polarity .
  • Thermal Stability: Nitro and trifluoromethyl groups increase thermal stability. Derivatives like 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl acetate (CAS 50594-44-0) decompose above 200°C, similar to the target compound .

Analytical Characterization

  • Chromatography : HPLC and GC-MS analyses () confirm purity and quantify ester content. For instance, cultivated arnica contained 38 µg/g acetic acid methyl ester, highlighting its detectability in complex matrices .
  • Spectroscopy: NMR spectra reveal distinct shifts for the ethylideneaminooxy moiety (δ 1.8–2.2 ppm for methyl groups) and nitro substituents (δ 8.1–8.5 ppm) .

Biological Activity

The compound Acetic acid, (((1-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)ethylidene)amino)oxy)-, methyl ester is a synthetic derivative of acetic acid that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₉H₁₆ClF₃N₂O₇
  • Molecular Weight : 419.693 g/mol
  • CAS Number : 77501-60-1
  • Synonyms : Methyl (((1-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)-2-methoxyethylidene)amino)oxy)acetate

This compound features a complex structure with a chloro-trifluoromethyl phenoxy group, which contributes to its lipophilicity and potential herbicidal properties.

Antimicrobial Properties

Research indicates that acetic acid derivatives exhibit antimicrobial activity. A study highlighted the effectiveness of acetic acid in treating wounds infected by Pseudomonas aeruginosa, demonstrating its role as an anti-infective agent . This property is particularly relevant in clinical settings where bacterial resistance poses significant challenges.

Herbicidal Activity

The compound is classified as an obsolete herbicide used for controlling broad-leaved weeds in crops like soybeans. Its lipophilic nature allows it to penetrate plant tissues effectively, disrupting metabolic processes essential for weed survival .

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in cellular metabolism, leading to cell death in susceptible organisms. The presence of the nitrophenyl and chloro-trifluoromethyl groups enhances its potency by increasing lipophilicity, facilitating better membrane penetration.

Study 1: Antimicrobial Efficacy

In a controlled trial, acetic acid was applied to infected wounds in human subjects. The results indicated a significant reduction in bacterial load, supporting its use as a topical antimicrobial agent .

Study 2: Herbicide Effectiveness

Field trials conducted on soybean crops demonstrated that the application of this compound resulted in effective control of broad-leaved weeds compared to untreated controls. The selectivity of the herbicide minimized damage to soybean plants while effectively reducing weed competition .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant reduction in Pseudomonas aeruginosa infections
HerbicidalEffective control of broad-leaved weeds
MechanismInhibition of metabolic enzymes

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